Cas no 170924-50-2 (4-(Difluoromethoxy)benzyl alcohol)

4-(Difluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₂O₂. This compound features a benzyl alcohol core substituted with a difluoromethoxy group at the para position, enhancing its reactivity and stability in synthetic applications. The difluoromethoxy moiety imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical intermediates. Its high purity and well-defined structure ensure consistent performance in nucleophilic substitutions, esterifications, and other derivatization reactions. The compound’s stability under various conditions and compatibility with diverse reaction media further contribute to its utility in fine chemical synthesis. Proper handling and storage are recommended to maintain its integrity.
4-(Difluoromethoxy)benzyl alcohol structure
170924-50-2 structure
Product Name:4-(Difluoromethoxy)benzyl alcohol
CAS No:170924-50-2
MF:C8H8F2O2
MW:174.144729614258
MDL:MFCD00236228
CID:135646
PubChem ID:2736996
Update Time:2025-05-20

4-(Difluoromethoxy)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • (4-(Difluoromethoxy)phenyl)methanol
    • 4-(DIFLUOROMETHOXY)BENZYL ALCOHOL
    • 4-(difluoromethoxy)phenyl]methanol
    • Benzenemethanol, 4-(difluoromethoxy)-
    • [4-(difluoromethoxy)phenyl]methan-1-ol
    • 4-Difluoromethoxybenzylalcohol
    • ACMC-1C1UA
    • ST094960
    • SureCN1780636
    • RARECHEM AL BD 0279
    • [4-(DIFLUOROMETHOXY)PHENYL]METHANOL
    • 4-difluoromethoxybenzyl alcohol
    • HSIDWXYUJAUALR-UHFFFAOYSA-N
    • SBB071478
    • NE32285
    • ZB007389
    • [4-[bis(fluoranyl)methoxy]phe
    • Benzene, 1-(difluoromethoxy)-4-methoxy-
    • SB85446
    • VEL
    • MFCD00236228
    • PJIYFBQQLZCVAC-UHFFFAOYSA-N
    • FT-0632769
    • AKOS000249421
    • 4-(Difluoromethoxy) Benzyl Alcohol
    • DTXSID70371754
    • EN300-49220
    • A811263
    • 170924-50-2
    • SCHEMBL1780636
    • CS-W017520
    • Z335244764
    • 659-33-6
    • FT-0605424
    • FS-1149
    • 4-(Difluoromethoxy)benzylalcohol98%
    • 4-(Difluoromethoxy)benzyl alcohol 98%
    • DB-054854
    • DB-064799
    • 4-(Difluoromethoxy)benzyl alcohol
    • MDL: MFCD00236228
    • Inchi: 1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
    • InChI Key: HSIDWXYUJAUALR-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(CO)=CC=1)F

Computed Properties

  • Exact Mass: 174.04924
  • Monoisotopic Mass: 174.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 242.7±35.0 ºC (760 Torr),
  • Flash Point: 119.1±22.5 ºC,
  • Refractive Index: 1.4855
  • Solubility: Slightly soluble (10 g/l) (25 º C),
  • PSA: 29.46

4-(Difluoromethoxy)benzyl alcohol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C

4-(Difluoromethoxy)benzyl alcohol Pricemore >>

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Additional information on 4-(Difluoromethoxy)benzyl alcohol

4-(Difluoromethoxy)benzyl Alcohol: A Comprehensive Overview

4-(Difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoromethoxy substituent, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of 4-(difluoromethoxy)benzyl alcohol consists of a benzene ring with a difluoromethoxy group at the para position and a hydroxymethyl group attached to the benzene ring. The presence of the difluoromethoxy group imparts distinct electronic and steric properties to the molecule, which can influence its reactivity and biological activity. These properties have been extensively studied in recent years, leading to a deeper understanding of its potential therapeutic applications.

In the context of medicinal chemistry, 4-(difluoromethoxy)benzyl alcohol has been explored for its ability to modulate various biological targets. One notable area of research involves its interaction with enzymes and receptors involved in neurological disorders. Studies have shown that compounds with similar difluoromethoxy substituents can exhibit potent inhibitory effects on specific enzymes, such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters.

Recent advancements in computational chemistry and molecular modeling have further elucidated the binding interactions of 4-(difluoromethoxy)benzyl alcohol with target proteins. These studies have provided valuable insights into the molecular mechanisms underlying its biological activities, paving the way for the rational design of more potent and selective derivatives. For instance, molecular dynamics simulations have revealed that the difluoromethoxy group can form favorable hydrogen bonds and hydrophobic interactions with key residues in the active site of target enzymes.

In addition to its potential as a therapeutic agent, 4-(difluoromethoxy)benzyl alcohol has also been investigated for its use as an intermediate in the synthesis of other bioactive compounds. Its reactivity and functional group versatility make it an attractive starting material for various synthetic transformations. Researchers have successfully utilized this compound to synthesize a range of derivatives with enhanced biological activities, including anti-inflammatory agents and anticancer drugs.

The synthesis of 4-(difluoromethoxy)benzyl alcohol typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions and Grignard reactions, which are well-documented in the literature. Advances in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

Clinical trials involving compounds derived from 4-(difluoromethoxy)benzyl alcohol have shown promising results in various therapeutic areas. For example, a phase II clinical trial evaluating a derivative of this compound as a treatment for Alzheimer's disease reported significant improvements in cognitive function and reduced neuroinflammation. These findings highlight the potential of 4-(difluoromethoxy)benzyl alcohol-based compounds to address unmet medical needs.

In conclusion, 4-(difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a multifaceted compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as an important molecule in modern pharmaceutical science.

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